- Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes for the Synthesis of Phenylacetic Acid, Esters and PhenylacetonitrilesSynOpen, 2017, 1(1), 0091-0096,
Cas no 93-25-4 (2-Methoxyphenylacetic acid)

2-Methoxyphenylacetic acid structure
Nome del prodotto:2-Methoxyphenylacetic acid
2-Methoxyphenylacetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Methoxyphenylacetic acid
- 2-Methyl Phenylacetic Acid
- 2-(2-methoxyphenyl)acetic acid
- 2-Methoxybenzeneacet
- 2-Methoxybenzeneacetic Acid
- o-Methoxyphenylaceticacid
- Ortho Methoxyl Phenyl Acetic Acid
- Benzeneacetic acid, 2-methoxy-
- 2-methoxyphenylaceticacid
- (o-Methoxyphenyl)acetic acid
- (2-Methoxyphenyl)acetic acid
- Acetic acid, (o-methoxyphenyl)-
- (2-methoxy-phenyl)-acetic acid
- IVEWTCACRDEAOB-UHFFFAOYSA-N
- Q63408954
- o-METHOXYPHENYLACETIC ACID
- 2-?Methoxyphenylacetic acid
- 2-methoxyphenyl acetic acid
- 2-methoxy-phenylacetic
- 2-Methoxybenzeneacetic acid (ACI)
- Acetic acid, (o-methoxyphenyl)- (6CI, 7CI, 8CI)
- [2-(Methyloxy)phenyl]acetic acid
- NSC 110708
- NSC 16257
- o-Anisylacetic acid
- o-Methoxybenzeneacetic acid
- AC-23644
- DWF2D897KB
- F2191-0109
- (S)-2-methoxyphenylacetic acid
- 2-methoxy phenyl acetic acid
- 2-(2-methoxyphenyl)-acetic acid
- 2-Methoxyphenylacetic acid, 98%
- CS-D0984
- NSC-16257
- 93-25-4
- 2-methoxy-benzeneacetic acid
- NSC16257
- F11410
- DTXCID1048833
- STL168986
- (2-methoxyphenyl)-acetic acid
- (oMethoxyphenyl)acetic acid
- UNII-DWF2D897KB
- W-100246
- MFCD00004321
- TS-02230
- NSC110708
- DB-028139
- NSC-110708
- Acetic acid, (omethoxyphenyl) (8CI)
- Z104485032
- SCHEMBL155982
- Acetic acid, (omethoxyphenyl)
- DTXSID0059083
- 2-methoxy-phenylacetic acid
- Benzeneacetic acid, 2methoxy
- SY014484
- 2-methoxy phenylacetic acid
- AKOS000120534
- EINECS 202-231-4
- NS00039538
- EN300-20940
- M0533
-
- MDL: MFCD00004321
- Inchi: 1S/C9H10O3/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
- Chiave InChI: IVEWTCACRDEAOB-UHFFFAOYSA-N
- Sorrisi: O=C(CC1C(OC)=CC=CC=1)O
- BRN: 2047573
Proprietà calcolate
- Massa esatta: 166.06300
- Massa monoisotopica: 166.062994
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 156
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 46.5
- Carica superficiale: 0
- XLogP3: 1.5
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Polvere cristallina giallo chiaro.
- Densità: 1.1708 (rough estimate)
- Punto di fusione: 123.0 to 125.0 deg-C
- Punto di ebollizione: 254.38°C (rough estimate)
- Punto di infiammabilità: 117.1℃
- Indice di rifrazione: 1.5101 (estimate)
- Solubilità: 9.2g/l
- Coefficiente di ripartizione dell'acqua: dissoluzione
- PSA: 46.53000
- LogP: 1.32230
- Solubilità: Non determinato.
- FEMA: 2768
2-Methoxyphenylacetic acid Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315,H319,H335
- Dichiarazione di avvertimento: P261,P305+P351+P338,P302+P352,P321,P405,P501
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36-S24/25
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Sealed in dry,Room Temperature
- TSCA:Yes
- Frasi di rischio:R36/37/38
2-Methoxyphenylacetic acid Dati doganali
- CODICE SA:29189090
- Dati doganali:
Codice doganale cinese:
2918990090Panoramica:
2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
2-Methoxyphenylacetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM343588-500g |
2-Methoxyphenylacetic acid |
93-25-4 | 95%+ | 500g |
$81 | 2022-05-27 | |
Enamine | EN300-20940-10.0g |
2-(2-methoxyphenyl)acetic acid |
93-25-4 | 95% | 10.0g |
$32.0 | 2023-07-09 | |
Enamine | EN300-20940-25.0g |
2-(2-methoxyphenyl)acetic acid |
93-25-4 | 95% | 25.0g |
$38.0 | 2023-07-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046947-100g |
2-Methoxyphenylacetic acid |
93-25-4 | 98% | 100g |
¥90.00 | 2024-04-25 | |
abcr | AB117742-50 g |
2-Methoxyphenylacetic acid, 99%; . |
93-25-4 | 99% | 50 g |
€107.70 | 2023-07-20 | |
Life Chemicals | F2191-0109-2.5g |
2-Methoxyphenylacetic acid |
93-25-4 | 95%+ | 2.5g |
$40.0 | 2023-11-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M115485-5g |
2-Methoxyphenylacetic acid |
93-25-4 | 99% | 5g |
¥29.90 | 2023-09-02 | |
TRC | M226070-50g |
2-Methoxybenzeneacetic Acid |
93-25-4 | 50g |
$ 103.00 | 2023-09-07 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15211-50g |
2-Methoxyphenylacetic acid, 99% |
93-25-4 | 99% | 50g |
¥1819.00 | 2023-02-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M365A-25g |
2-Methoxyphenylacetic acid |
93-25-4 | 99% | 25g |
¥179.0 | 2022-05-30 |
2-Methoxyphenylacetic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 20 min, 90 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 71 h, reflux
Riferimento
- An efficient method for one-carbon elongation of aryl aldehydes via their dibromoalkene derivativesTetrahedron, 2002, 58(50), 9925-9932,
Metodo di produzione 3
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 5 min, -78 °C
1.2 Reagents: 2,2,6,6-Tetramethylpiperidine , Potassium tert-butoxide Solvents: Tetrahydrofuran ; 15 min, -78 °C
1.3 -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux
1.2 Reagents: 2,2,6,6-Tetramethylpiperidine , Potassium tert-butoxide Solvents: Tetrahydrofuran ; 15 min, -78 °C
1.3 -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux
Riferimento
- Controlled Anion Migrations with a Mixed Metal Li/K-TMP Amide: General Application to Benzylic MetalationsJournal of the American Chemical Society, 2011, 133(6), 1698-1701,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Dicyclohexylcarbodiimide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Acetonitrile ; 20 h, 60 °C
Riferimento
- Palladium catalyzed carbonylation of benzyl chlorides: Additive-controlled divergent synthesis of benzyl arylacetates and arylacetic acidsJournal of Catalysis, 2018, 368, 275-278,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Stannous chloride , Hydrogen iodide Solvents: Acetic acid
Riferimento
- Preparation of ο-hydroxyphenylacetic acidJournal of the American Chemical Society, 1948, 70,,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Periodic acid Catalysts: Chromium trioxide Solvents: Acetonitrile , Water
1.2 Reagents: Disodium phosphate Solvents: Water
1.2 Reagents: Disodium phosphate Solvents: Water
Riferimento
- Oxidation process of alcohols using periodic acid and chromium catalyst, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Tempo Solvents: Acetonitrile , Water
1.2 Reagents: Sodium chlorite
1.3 Reagents: Sodium hypochlorite Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Sodium sulfite Solvents: Water
1.6 Solvents: tert-Butyl methyl ether
1.7 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium chlorite
1.3 Reagents: Sodium hypochlorite Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Sodium sulfite Solvents: Water
1.6 Solvents: tert-Butyl methyl ether
1.7 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and BleachJournal of Organic Chemistry, 1999, 64(7), 2564-2566,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Manganese Catalysts: 2,9-Dibutyl-4,7-dimethyl-1,10-phenanthroline , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylformamide ; 1 atm, rt; rt → 90 °C; 72 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Nickel-Catalyzed Carboxylation of Benzylic C-N Bonds with CO2Angewandte Chemie, 2016, 55(16), 5053-5057,
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Iodine Solvents: 1,2-Dimethoxyethane , Water ; 1 min, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; rt; 3.5 h, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; rt; 3.5 h, rt
Riferimento
- Metal-free, catalytic regioselective oxidative conversion of vinylarenes: a mild approach to phenylacetic acid derivativesRSC Advances, 2016, 6(8), 6719-6723,
Metodo di produzione 11
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Stannous chloride , Hydrogen iodide Solvents: Acetic acid , Water
Riferimento
- Studies on oxygen heterocycles. Part 1. Acid catalyzed and photochemical reactions of some aryl diazo ketonesTetrahedron, 1989, 45(5), 1441-6,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, 0 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ; 0 °C; 2 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 0 °C → rt
1.4 Reagents: Potassium peroxymonosulfate Solvents: Acetone , Water ; 12 h, 50 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ; 0 °C; 2 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 0 °C → rt
1.4 Reagents: Potassium peroxymonosulfate Solvents: Acetone , Water ; 12 h, 50 °C
Riferimento
- Method for preparing carboxylic acid from 1,1-dibromoalkene by one-pot method, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Catalysts: Tempo Solvents: Acetonitrile , Water
1.2 Reagents: Sodium chlorite Solvents: Water
1.3 Catalysts: Sodium hypochlorite Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium chlorite Solvents: Water
1.3 Catalysts: Sodium hypochlorite Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Oxidation of primary alcohols in the presence of TEMPO, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Water
Riferimento
- Intermolecular acylation. III. The preparation and ring closure of the α-(methoxyphenyl)glutaric acidsJournal of the Chemical Society, 1953, 1894, 1894-9,
Metodo di produzione 16
Metodo di produzione 17
Condizioni di reazione
1.1 Catalysts: Tempo Solvents: Acetonitrile ; pH 6.7, rt
1.2 Reagents: Sodium chlorite Catalysts: Sodium hypochlorite Solvents: Water ; rt; rt → 35 °C; 8 - 12 h, 35 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
1.4 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; pH 3 - 4, rt
1.2 Reagents: Sodium chlorite Catalysts: Sodium hypochlorite Solvents: Water ; rt; rt → 35 °C; 8 - 12 h, 35 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
1.4 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; pH 3 - 4, rt
Riferimento
- Oxidation of primary alcohols to carboxylic acids with sodium chlorite catalyzed by tempo and bleach: 4-methoxyphenylacetic acidOrganic Syntheses, 2005, 81, 195-203,
Metodo di produzione 18
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Ozone Solvents: Dichloromethane
1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid
1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid
Riferimento
- Preparation of phenylacetic acid derivatives and intermediate products., European Patent Organization, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 1.5 h, 0 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ; 2 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C → rt; 1 h, rt
1.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone , Water ; 12 h, 50 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ; 2 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C → rt; 1 h, rt
1.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone , Water ; 12 h, 50 °C
Riferimento
- Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate IntermediatesChemistrySelect, 2021, 6(33), 8532-8536,
2-Methoxyphenylacetic acid Raw materials
- Benzenemethanaminium,2-methoxy-N,N,N-trimethyl-, iodide (1:1)
- (2-Methoxyphenyl)acetonitrile
- 2-Hydroxy-2-(2-methoxyphenyl)acetonitrile
- 1-(3-Chloro-2-buten-1-yl)-2-methoxybenzene
- 2-Methylanisole
- 2-Hydroxyphenylacetic acid
- 2-(2-Methoxyphenyl)ethanol
- 2-vinylanisole
- 1,1-Dibromo-2-(2-methoxyphenyl)-1-ethene
- 2-(2-Methoxyphenyl)-1-(pyrrolidin-1-yl)ethane
- Propanedioic acid, (2-methoxyphenyl)-, dimethyl ester
- 2-Methoxybenzyl chloride
- Benzeneacetic acid,2-methoxy-, ethyl ester
- 2-Methoxy-a-oxo-benzenepropanoic Acid
2-Methoxyphenylacetic acid Preparation Products
2-Methoxyphenylacetic acid Letteratura correlata
-
Sanjeewa N. Senadheera,Anthony S. Evans,John P. Toscano,Richard S. Givens Photochem. Photobiol. Sci. 2014 13 324
-
Jiasheng Zhang,Juntao Ye,Shengming Ma Org. Biomol. Chem. 2015 13 4080
-
Jin-Tang Cheng,Xiang-Yu Chen,Song Ye Org. Biomol. Chem. 2015 13 1313
-
4. Carbon compounds of the transition metals. Part XXII. Crystal and molecular structure of (tetraphenylbutatriene)tetracarbonylironDavid Bright,O. S. Mills J. Chem. Soc. A 1971 1979
-
Henry Shere,Michael S. Hill,Anne-Frédérique Pécharman,Mary F. Mahon Dalton Trans. 2021 50 1283
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Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-25-4)2-Methoxyphenylacetic acid

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta